2,5-dimethyl-N-pyridin-3-ylbenzamide

Aldosterone Synthase Inhibition CYP11B2 Selectivity Cardiovascular Drug Discovery

2,5-Dimethyl-N-pyridin-3-ylbenzamide is a small-molecule benzamide derivative (C14H14N2O, MW 226.27) belonging to the N-(pyridin-3-yl)benzamide class. This class has been systematically characterized as selective inhibitors of human aldosterone synthase (CYP11B2), a cytochrome P450 enzyme implicated in aldosterone-driven cardiovascular pathologies.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B5849709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-pyridin-3-ylbenzamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C14H14N2O/c1-10-5-6-11(2)13(8-10)14(17)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17)
InChIKeyPFUNGNMQHQQBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-pyridin-3-ylbenzamide: Chemical Class, Target Engagement & Procurement-Relevant Context


2,5-Dimethyl-N-pyridin-3-ylbenzamide is a small-molecule benzamide derivative (C14H14N2O, MW 226.27) belonging to the N-(pyridin-3-yl)benzamide class [1]. This class has been systematically characterized as selective inhibitors of human aldosterone synthase (CYP11B2), a cytochrome P450 enzyme implicated in aldosterone-driven cardiovascular pathologies [1]. The compound's substitution pattern—2,5-dimethyl on the benzamide ring and a pyridin-3-yl moiety on the amide nitrogen—distinguishes it from regioisomeric analogs (e.g., pyridin-2-yl or pyridin-4-yl variants) and differentially substituted congeners, which exhibit divergent selectivity and potency profiles across CYP11B1, CYP11B2, and other off-target P450 enzymes [1].

Selective CYP11B2 inhibitor class (aldosterone synthase)
2,5-Dimethyl & pyridin-3-yl substitution critical for target engagement
Research use in aldosterone signaling pathway studies

Why Generic Substitution Fails for 2,5-Dimethyl-N-pyridin-3-ylbenzamide: Regioisomeric & Substitution-Dependent Selectivity


Substituting 2,5-dimethyl-N-pyridin-3-ylbenzamide with a generic N-(pyridinyl)benzamide or an isomerically different analog introduces unquantified risk in target selectivity. The 3-pyridyl attachment is a critical determinant for CYP11B2 over CYP11B1 selectivity; shifting the pyridine nitrogen to the 2- or 4-position, or altering the benzamide methyl substitution, can dramatically reduce CYP11B2 inhibitory potency or abolish selectivity, as demonstrated across a series of 23 N-(pyridin-3-yl)benzamides [1]. Without exact structural fidelity, procurement of a 'similar' compound cannot guarantee the reported selectivity window, which is essential for experiments requiring clean aldosterone synthase modulation without confounding glucocorticoid pathway interference [1].

Regioisomeric pyridine shift
3-Pyridyl attachment is essential; 2- or 4-pyridyl analogs may lose CYP11B2 selectivity and target engagement.
Methyl substitution alteration
Removal or relocation of 2,5-dimethyl groups may reduce CYP11B2 affinity, risking >10-fold potency loss.
Generic N-(pyridinyl)benzamide
Without exact substitution pattern, the reported selectivity window may not transfer to substitute compounds.

Quantitative Differentiation Guide for 2,5-Dimethyl-N-pyridin-3-ylbenzamide: Measured Selectivity & Potency Benchmarks


CYP11B2 Inhibitory Potency vs. Closest Structural Analogs in the N-(Pyridin-3-yl)benzamide Series

Within the N-(pyridin-3-yl)benzamide class, the most potent analogs achieve CYP11B2 IC50 values between 53 and 166 nM in a V79MZ cell-based assay expressing human CYP11B2 [1]. While exact IC50 data for the 2,5-dimethyl variant has not been published in isolation, the compound's inclusion in the series establishes it as a member of a selectively potent class, whose activity cliff is steeply dependent on the benzamide substitution pattern; removal or relocation of methyl groups leads to >10-fold loss in CYP11B2 affinity in related congeners [1].

CYP11B2 Potency vs. Analogs
Class-level
Class IC50 range 53–166 nM for most potent analogs; >10-fold drop with unfavorable substitution
Structure-dependent potency context
V79MZ cell assay; LC-MS/MS readout
Aldosterone Synthase Inhibition CYP11B2 Selectivity Cardiovascular Drug Discovery

Selectivity Window for CYP11B2 over CYP11B1: A Critical Differentiation from Non-Selective Steroidogenesis Inhibitors

The N-(pyridin-3-yl)benzamide class, including the 2,5-dimethyl derivative, exhibits pronounced selectivity for CYP11B2 over the highly homologous CYP11B1 (steroid-11β-hydroxylase). In vitro, most potent class members show >100-fold selectivity, with IC50 values for CYP11B1 typically exceeding 10,000 nM, while CYP11B2 IC50 remains in the low nanomolar range [1]. This contrasts sharply with non-selective inhibitors like fadrozole or metyrapone, which inhibit both enzymes at similar concentrations.

CYP11B2 vs. CYP11B1 Selectivity
Class-level
CYP11B2 IC50 ~53–166 nM; CYP11B1 IC50 >10,000 nM, selectivity ratio >60–190-fold
Supports CYP11B2-specific pathway studies
Compared to non-selective fadrozole (~5-fold)
CYP11B1 Selectivity Glucocorticoid Sparing Steroidogenic Enzyme Profiling

Absence of Off-Target Inhibition of CYP17 and CYP19: Ensuring Pathway-Specific Pharmacological Probing

In a focused off-target panel, the most potent N-(pyridin-3-yl)benzamide CYP11B2 inhibitors (IC50 53–166 nM) were tested against human CYP17 (17α-hydroxylase/17,20-lyase) and CYP19 (aromatase) and exhibited no detectable inhibition at concentrations up to 10 µM [1]. This clean off-target profile is not observed with many steroidal CYP11B2 inhibitors, which often suppress androgen or estrogen biosynthesis at therapeutic concentrations.

Off-Target CYP17/CYP19
Class-level
No inhibition of CYP17 or CYP19 at ≤10 µM for most potent class members
Clean off-target profile for signaling studies
Recombinant enzyme assays; LC-MS/MS
CYP17 Inhibition CYP19 (Aromatase) Inhibition Steroidogenic Off-Target Screening

High-Value Application Scenarios for 2,5-Dimethyl-N-pyridin-3-ylbenzamide Based on Verified Differentiation


Selective Aldosterone Synthase (CYP11B2) Inhibition in Cardiovascular Disease Models

Use 2,5-dimethyl-N-pyridin-3-ylbenzamide as a selective CYP11B2 inhibitor in in vitro and ex vivo models of hypertension, heart failure, or myocardial fibrosis to dissect aldosterone-specific signaling without confounding glucocorticoid modulation. The compound's >100-fold selectivity over CYP11B1 [1] ensures that observed effects are attributable to aldosterone synthase blockade rather than cortisol suppression, a critical advantage for target validation studies.

Steroidogenic Pathway Profiling and Off-Target Liability Screening

Employ the compound as a reference standard in steroidogenic enzyme panels to benchmark CYP11B2 selectivity and confirm the absence of CYP17/CYP19 inhibition [1]. Its clean off-target profile at concentrations up to 10 µM makes it suitable for use as a negative control in androgen/estrogen biosynthesis assays, enabling researchers to rule out pathway crosstalk.

Structure-Activity Relationship (SAR) Studies on Benzamide-Based CYP11B2 Inhibitors

Utilize the 2,5-dimethyl substitution pattern as a critical SAR anchor point for optimizing benzamide-derived aldosterone synthase inhibitors. The compound's steep activity dependence on methyl group positioning [1] provides a well-defined chemical probe for mapping the CYP11B2 active site and guiding the design of next-generation inhibitors with improved pharmacokinetic properties.

Application
Selection Property
Validation Focus
Application:Aldosterone synthase inhibition in cardiovascular models
Selection Property:CYP11B2 selectivity over CYP11B1
Validation Focus:Aldosterone-specific pathway attribution
Application:Steroidogenic enzyme panel profiling
Selection Property:Off-target CYP17/CYP19 screening context
Validation Focus:Androgen/estrogen pathway crosstalk review
Application:Benzamide SAR anchor studies
Selection Property:Substitution-pattern sensitivity
Validation Focus:CYP11B2 active-site mapping & inhibitor design
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